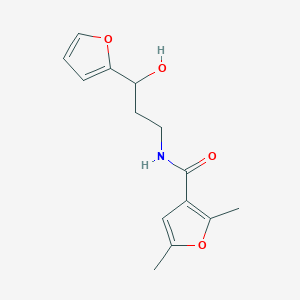

N-(3-(Furan-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

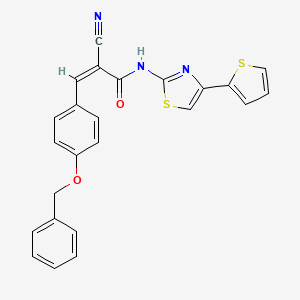

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule that contains two furan rings. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate furan derivatives. The exact method would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains two furan rings, which are five-membered rings with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan rings could participate in reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus

The mechanism of action of FDP is not fully understood. However, studies have shown that FDP inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FDP has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.

Biochemical and Physiological Effects:

FDP has been found to have several biochemical and physiological effects. Studies have shown that FDP reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory response. FDP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. FDP has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of FDP is its potential use in the treatment of inflammatory diseases and neurodegenerative diseases. FDP has been found to be effective in reducing inflammation and protecting neurons from damage. However, there are also some limitations to using FDP in lab experiments. FDP is a relatively new compound, and there is limited information available on its toxicity and side effects. Further studies are needed to determine the optimal dosage and duration of treatment for FDP.

Zukünftige Richtungen

There are several future directions for research on FDP. One area of research is to further investigate the mechanism of action of FDP and its potential use in the treatment of inflammatory diseases and neurodegenerative diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of FDP to determine the optimal dosage and duration of treatment. Additionally, studies are needed to determine the toxicity and side effects of FDP in humans.

Synthesemethoden

The synthesis of FDP involves a multi-step process that starts with the reaction of furfural with nitromethane in the presence of a base to form 2-nitro-5-(furan-2-yl) furan. This compound is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-amino-5-(furan-2-yl) furan. The final step involves the reaction of 2-amino-5-(furan-2-yl) furan with 3-chloro-1,2-propanediol in the presence of a base to form FDP.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen mit einer Furan-2-yl-Struktur weisen eine antibakterielle Aktivität auf . Insbesondere 3-Aryl-3-(Furan-2-yl)propensäure-Derivate, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, haben eine gute antibakterielle Aktivität gegen hefeähnliche Pilze Candida albicans gezeigt . Dies deutet darauf hin, dass „N-(3-(Furan-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamid“ möglicherweise zur Entwicklung neuer antibakterieller Mittel eingesetzt werden könnte.

Antifungal-Aktivität

Untersuchungen zu 2-Arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamid-Derivaten, die strukturell mit der fraglichen Verbindung verwandt sind, haben eine signifikante antifungale Aktivität gezeigt. Dies deutet darauf hin, dass „this compound“ möglicherweise zur Entwicklung neuer Antimykotika eingesetzt werden könnte.

Arzneimittelsynthese

Die Furan-2-yl-Struktur ist eine wichtige Synthesetechnik bei der Suche nach neuen Medikamenten . Die Verbindung „this compound“ könnte möglicherweise als Baustein bei der Synthese neuer Medikamente verwendet werden .

Bedingungen für die superelektrophile Aktivierung

Die Verbindung kann zur Entwicklung neuer Synthesemethoden verwendet werden. So wurde beispielsweise eine neue Methode zur Synthese von 3-Aryl-3-(Furan-2-yl)propensäure-Derivaten auf der Grundlage der Hydroarylierung der Kohlenstoff-Kohlenstoff-Doppelbindung von 3-(Furan-2-yl)propensäuren und deren Estern durch Arene unter superelektrophilen Aktivierungsbedingungen in reinem Trifluormethansulfonsäure TfOH entwickelt .

Antibakterielle Aktivität

Furan-haltige Verbindungen zeigen ein breites Spektrum an vorteilhaften biologischen und pharmakologischen Eigenschaften und wurden daher als Medikamente in einer Reihe verschiedener Krankheitsbereiche eingesetzt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Entwicklung neuer antibakterieller Mittel eingesetzt werden könnte .

Gram-positive Bakterien

Alle synthetisierten Nitrofurantoin-Analoga waren biologisch inert gegen Staphylococcus aureus und Streptococcus faecium . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Entwicklung neuer Medikamente zur Bekämpfung dieser gram-positiven Bakterien eingesetzt werden könnte .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9-8-11(10(2)19-9)14(17)15-6-5-12(16)13-4-3-7-18-13/h3-4,7-8,12,16H,5-6H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPKXCSZRJKZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2448891.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2448893.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)

![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)